4-(2,2-Difluoroethoxy)benzene-1,2-diamine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H10F2N2O |
|---|---|
Molecular Weight |
188.17 g/mol |
IUPAC Name |
4-(2,2-difluoroethoxy)benzene-1,2-diamine |
InChI |
InChI=1S/C8H10F2N2O/c9-8(10)4-13-5-1-2-6(11)7(12)3-5/h1-3,8H,4,11-12H2 |
InChI Key |
KCBPPZKPKCEDTI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1OCC(F)F)N)N |
Origin of Product |
United States |
Chemical Reactivity and Mechanistic Investigations of 4 2,2 Difluoroethoxy Benzene 1,2 Diamine
Reactivity Profiles of the Benzene-1,2-diamine Core
The benzene-1,2-diamine (also known as o-phenylenediamine) moiety is a versatile structural motif known for its rich reaction chemistry, primarily centered around the two adjacent amino groups and the electron-rich aromatic ring.
The amino groups of the benzene-1,2-diamine core are susceptible to oxidation, a reaction that can lead to a variety of products depending on the oxidant and reaction conditions. The proximity of the two amino groups facilitates cyclization reactions upon oxidation. A common pathway involves the formation of o-quinone diimine intermediates, which are highly reactive species. These intermediates can subsequently undergo self-condensation or react with other nucleophiles present in the reaction mixture to form complex heterocyclic structures such as phenazines. The specific oxidation pathways are highly dependent on the chosen oxidizing agent, which can range from metal-based reagents to milder organic oxidants.
The aromatic ring of benzene-1,2-diamine is inherently stable due to its aromaticity and is generally resistant to reduction. The electron-donating nature of the two amino groups further increases the electron density of the ring, making it less susceptible to reactions that involve the addition of electrons. Consequently, reduction of the aromatic system requires harsh reaction conditions, such as high-pressure catalytic hydrogenation or dissolving metal reductions (e.g., the Birch reduction). These methods are typically non-selective and can lead to a mixture of partially and fully saturated cyclic diamines. Such reactions are generally less common compared to the transformations involving the amino groups.
Nucleophilic aromatic substitution (SNAr) on an unsubstituted benzene (B151609) ring is difficult because the electron cloud of delocalized electrons repels incoming nucleophiles. vedantu.com For SNAr to occur, the aromatic ring must typically be "activated" by the presence of strong electron-withdrawing groups. libretexts.org In the case of the benzene-1,2-diamine core, the two amino groups are strong electron-donating groups, which deactivate the ring toward nucleophilic attack.
Influence of the 2,2-Difluoroethoxy Substituent on Molecular Reactivity
The 2,2-difluoroethoxy group at the 4-position significantly modulates the reactivity of the benzene-1,2-diamine core through both electronic and steric effects.
The primary influence of the 2,2-difluoroethoxy substituent is its strong electron-withdrawing inductive effect (-I). This effect stems from the high electronegativity of the two fluorine atoms, which polarize the C-F bonds and draw electron density away from the rest of the molecule, including the aromatic ring. libretexts.orgmsu.edu This inductive withdrawal deactivates the benzene ring, making it less nucleophilic and therefore less reactive towards electrophilic aromatic substitution compared to unsubstituted benzene. vedantu.comlumenlearning.com
| Substituent Group | Inductive Effect | Resonance Effect | Overall Effect on Aromatic Ring |
|---|---|---|---|
| -NH2 (Amino) | -I (Weakly Withdrawing) | +R (Strongly Donating) | Activating (Electron-Donating) |
| -OCH2CF2H (2,2-Difluoroethoxy) | -I (Strongly Withdrawing) | +R (Weakly Donating) | Deactivating (Electron-Withdrawing) |
Steric hindrance refers to the physical obstruction caused by the size and shape of a functional group, which can impede the approach of reactants to a reactive site. fastercapital.comyoutube.com The 2,2-difluoroethoxy group is relatively bulky and can exert steric hindrance, potentially influencing reactions at the adjacent positions on the aromatic ring.
Elucidation of Reaction Mechanisms
The formation of benzimidazoles from o-phenylenediamines is a cornerstone of heterocyclic synthesis, and its mechanism has been extensively investigated. These investigations provide a clear framework for understanding the transformations of 4-(2,2-Difluoroethoxy)benzene-1,2-diamine.
The most significant transformation involving this compound is its condensation with carbonyl compounds (such as aldehydes or carboxylic acids) to form 2-substituted benzimidazoles. This process is generally accepted to proceed through a multi-step pathway:
Nucleophilic Attack and Imine Formation: The reaction initiates with the nucleophilic attack of one of the amino groups of the diamine onto the electrophilic carbonyl carbon of the aldehyde. This is often the rate-determining step and results in the formation of a hemiaminal intermediate.
Dehydration: The unstable hemiaminal rapidly loses a molecule of water to form a Schiff base, also known as an imine intermediate.
Intramolecular Cyclization: The second amino group then performs an intramolecular nucleophilic attack on the imine carbon. This cyclization step forms the five-membered dihydrobenzimidazole ring.
Aromatization: The final step is the aromatization of the dihydrobenzimidazole intermediate to the stable benzimidazole (B57391) ring system. This typically occurs via an oxidative process, often involving the elimination of two hydrogen atoms. In many syntheses, an external oxidizing agent is used, while in others, aerobic oxidation occurs. nih.gov
When reacting with carboxylic acids, the initial step involves the formation of an amide, which then undergoes cyclization and dehydration, often under harsher conditions (e.g., high temperatures or strong acids), to yield the benzimidazole.
The mechanistic pathway for benzimidazole synthesis from o-phenylenediamines involves several key intermediates. While often transient and difficult to isolate, their existence is supported by kinetic studies and trapping experiments.
Hemiaminal: This is the initial adduct formed between the diamine and an aldehyde. It is generally unstable and quickly dehydrates.
Schiff Base (Imine): This is a more stable intermediate that can be, in some cases, detected or even isolated. It is the product of the initial condensation and dehydration. The formation of this intermediate is a critical step before the final cyclization. nih.gov
Dihydrobenzimidazole: This non-aromatic, cyclized intermediate is formed after the intramolecular attack of the second amine group. It is typically highly reactive and readily undergoes oxidation to the final aromatic product. nih.gov
In a related multicomponent reaction, an intermediate formed from the condensation of the diamine and an aldehyde can be attacked by another nucleophile (like a thiophenol anion) before subsequent intramolecular cyclization and dehydrogenative aromatization to yield the final product. nih.gov
Detailed transition state analyses and the mapping of complete energy landscapes for reactions involving this compound are not extensively documented in publicly available literature. Such studies typically employ high-level computational methods, like Density Functional Theory (DFT), to model the reaction pathway. rsc.org
These analyses would involve:
Calculating Geometries: Determining the lowest-energy structures of reactants, intermediates, transition states, and products.
Mapping Energy Profiles: Plotting the potential energy of the system as the reaction progresses from reactants to products. The peaks on this profile represent the transition states.
For the condensation-cyclization reaction, transition state analysis would focus on the energy barriers for the initial nucleophilic attack, the dehydration step, the intramolecular cyclization, and the final aromatization. These computational studies are invaluable for confirming proposed mechanisms and understanding the subtle electronic effects of substituents like the difluoroethoxy group on reaction kinetics.
Catalysts and additives play a crucial role in enhancing the efficiency, selectivity, and mildness of reactions involving this compound. Their mechanisms of action are varied.
Acid Catalysts (Brønsted or Lewis Acids): These catalysts function by activating the carbonyl group of the aldehyde or carboxylic acid. By protonating the carbonyl oxygen (Brønsted acid) or coordinating to it (Lewis acid), they increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the diamine.
Oxidizing Agents: In the final aromatization step, oxidizing agents facilitate the removal of two hydrogen atoms from the dihydrobenzimidazole intermediate. Common oxidants include oxygen (from air), hydrogen peroxide, or hypervalent iodine compounds. organic-chemistry.org
Nanomaterial Catalysts: Various nanocatalysts, such as those based on Mo, Fe, or Cu, have been employed. nih.gov Their role is often multifaceted; they can act as Lewis acids to activate substrates and can also facilitate the oxidative aromatization step. The large surface area of nanoparticles provides numerous active sites, often leading to high efficiency and catalyst recyclability. nih.gov The presumed mechanism involves the catalyst activating both the aldehyde substrate and the subsequent imine intermediate. nih.gov
Palladium Catalysts: In other types of reactions, such as diaminations, palladium complexes can act as catalysts. The mechanism often involves the insertion of a Pd(0) species into an N-N or N-X bond, creating an active Pd(II) intermediate that then participates in the reaction cycle. nih.gov
The table below summarizes various catalysts used in the synthesis of benzimidazoles from o-phenylenediamines, which are directly applicable to transformations of this compound.
| Catalyst Type | Specific Example(s) | Proposed Mechanistic Role | Reference |
|---|---|---|---|
| Nanomaterial | {Mo₇₂Fe₃₀} nanocapsules, nano-Fe₂O₃, H₂O₂/TiO₂ P25 | Activates aldehyde substrates and imine intermediates; facilitates oxidation. | nih.gov |
| Organosulfonic Acid | SBA-15-Ph-PrSO₃H, CMK-5-SO₃H | Acts as a solid Brønsted acid catalyst to activate the carbonyl group. | nih.gov |
| Transition Metal Complex | Co(II) complex with quinalic acid | Catalyzes dehydrogenative coupling of diamines and primary alcohols. | rsc.org |
| Hypervalent Iodine | Iodine-based oxidants | Acts as an oxidant in the final aromatization step. | organic-chemistry.org |
| Palladium Complex | Pd(0) complexes | Catalyzes diamination reactions via oxidative addition and reductive elimination steps. | nih.gov |
Derivatization Chemistry and Strategic Applications As a Synthetic Intermediate
Construction of Heterocyclic Systems
The ortho-disposition of the two amino groups in 4-(2,2-Difluoroethoxy)benzene-1,2-diamine is ideal for cyclocondensation reactions with reagents containing two electrophilic centers, or a single reagent that can react sequentially with both amines. These reactions lead to the formation of stable five-, six-, or seven-membered heterocyclic rings fused to the original benzene (B151609) ring.
Benzimidazoles are a prominent class of heterocycles found in numerous pharmacologically active compounds. The reaction of this compound with single-carbon electrophiles is a direct route to 5-(2,2-Difluoroethoxy)benzimidazole derivatives.
The Phillips-Ladenburg synthesis involves the condensation of the diamine with carboxylic acids (or their derivatives like esters or anhydrides) at high temperatures, often in the presence of a mineral acid like hydrochloric acid. colab.ws The reaction proceeds via the initial formation of a mono-acylamino aniline (B41778), which then undergoes intramolecular cyclization with the elimination of a water molecule to form the imidazole (B134444) ring.
The Weidenhagen synthesis offers a milder alternative, utilizing aldehydes as the one-carbon source. ijmpronline.com The reaction is typically performed in an oxidative medium. An oxidizing agent, such as copper(II) acetate, facilitates the dehydrogenation of the initially formed dihydrobenzimidazole intermediate to the final aromatic benzimidazole (B57391) product. ijmpronline.com
| Reaction Name | Reactant | Typical Conditions | Product |
| Phillips-Ladenburg | Carboxylic Acid (R-COOH) | Heat, Acid (e.g., 4M HCl) | 2-Substituted-5-(2,2-difluoroethoxy)-1H-benzo[d]imidazole |
| Weidenhagen | Aldehyde (R-CHO) | Oxidizing Agent (e.g., Cu(OAc)₂) | 2-Substituted-5-(2,2-difluoroethoxy)-1H-benzo[d]imidazole |
This table illustrates common synthetic routes to benzimidazoles from this compound.
Quinoxalines, which contain a benzene ring fused to a pyrazine (B50134) ring, are another critical heterocyclic scaffold. The most classical and straightforward method for their synthesis is the condensation of an aromatic 1,2-diamine with a 1,2-dicarbonyl compound. nih.govnih.gov
Reacting this compound with various α-dicarbonyl compounds, such as glyoxal, benzil, or cyclic diketones, yields the corresponding 6-(2,2-Difluoroethoxy)quinoxaline derivatives. These reactions are often acid- or base-catalyzed and can proceed under mild conditions, sometimes even at room temperature in solvents like ethanol (B145695) or water. nih.govchim.it The reaction is generally high-yielding and tolerant of a wide range of substituents on both the diamine and the dicarbonyl compound, making it a robust method for generating molecular diversity. researchgate.net
| 1,2-Dicarbonyl Reactant | Structure | Resulting Quinoxaline (B1680401) Product |
| Glyoxal | OHC-CHO | 6-(2,2-Difluoroethoxy)quinoxaline |
| Biacetyl (2,3-Butanedione) | CH₃-CO-CO-CH₃ | 6-(2,2-Difluoroethoxy)-2,3-dimethylquinoxaline |
| Benzil | Ph-CO-CO-Ph | 6-(2,2-Difluoroethoxy)-2,3-diphenylquinoxaline |
This table shows examples of 1,2-dicarbonyl compounds used to synthesize quinoxaline derivatives from this compound.
Benzodiazepines are seven-membered heterocyclic systems containing two nitrogen atoms. Specifically, 1,5-benzodiazepines are readily synthesized through the acid-catalyzed condensation of ortho-phenylenediamines with two equivalents of a ketone or one equivalent of an α,β-unsaturated carbonyl compound. nih.govijtsrd.com
The reaction of this compound with ketones, such as acetone, proceeds via the formation of imine intermediates, followed by an intramolecular cyclization to form the seven-membered diazepine (B8756704) ring. nih.gov A variety of catalysts, including Brønsted acids (e.g., acetic acid, p-toluenesulfonic acid) and Lewis acids (e.g., Yb(OTf)₃, Ga(OTf)₃), can be employed to facilitate this transformation. nih.gov The use of different ketones allows for the introduction of diverse substituents on the diazepine ring. ijtsrd.com
| Ketone Reactant | Catalyst Example | Resulting Benzodiazepine Product |
| Acetone | Acetic Acid | 7-(2,2-Difluoroethoxy)-2,2,4-trimethyl-2,3-dihydro-1H-1,5-benzodiazepine |
| Cyclohexanone | H-MCM-22 | 7'-(2,2-Difluoroethoxy)-2',3',4',9'-tetrahydro-1'H-spiro[cyclohexane-1,5'-benzo[b] Current time information in Karlsruhe, DE.organic-chemistry.orgdiazepine] |
| Acetophenone | Sulfamic Acid | 7-(2,2-Difluoroethoxy)-2-methyl-4-phenyl-2,3-dihydro-1H-1,5-benzodiazepine |
This table presents examples of ketones used in the synthesis of 1,5-benzodiazepine analogues.
Beyond the classical syntheses of five-, six-, and seven-membered rings, this compound is a potential substrate for more complex annulation and cyclization strategies. Annulation reactions involve the formation of a new ring onto an existing one. Modern organic synthesis employs various metal-catalyzed and photocatalyzed methods to construct intricate polycyclic systems.
For instance, transition-metal-catalyzed reactions could be envisioned to construct novel fused systems. Similarly, visible-light-promoted [4+2] annulation reactions, which proceed through different mechanisms than thermal Diels-Alder reactions, represent an advanced strategy for building polycyclic aromatic frameworks. nih.govrsc.org While specific examples involving this compound are not prominently documented, its fundamental reactivity profile suggests its suitability for such advanced, atom-economical synthetic methodologies aimed at creating complex molecular architectures.
Condensation Reactions with Carbonyl Compounds (Aldehydes and Ketones)
The foundational reaction of the primary amine groups in this compound is their condensation with carbonyl compounds (aldehydes and ketones). This reaction forms a carbon-nitrogen double bond (C=N), resulting in a Schiff base or imine. This condensation is a reversible reaction, typically catalyzed by acid, and often requires the removal of water to drive the equilibrium toward the product. google.com
With a 1,2-diamine, the reaction can be controlled stoichiometrically. The reaction with one equivalent of a carbonyl compound can lead to a mono-imine, which may be an intermediate in the synthesis of benzimidazoles (from aldehydes) or other heterocycles. The reaction with two equivalents of a ketone is the key step in the formation of 1,5-benzodiazepines, where a double condensation is followed by cyclization. researchgate.net The imine intermediates themselves can be stable, isolable compounds or transient species that react further to yield the final heterocyclic product.
Functionalization Through Amine Reactivity
The nucleophilic nature of the primary amino groups allows for a wide range of functionalization reactions beyond cyclizations. These reactions are crucial for modifying the compound's properties or for preparing it for subsequent coupling reactions. msu.edu
Acylation: Reaction with acid chlorides or anhydrides in the presence of a base yields mono- or di-amides. This functionalization can serve as a protecting strategy or can introduce specific amide-containing moieties.
Sulfonylation: Treatment with sulfonyl chlorides (e.g., tosyl chloride, mesyl chloride) affords the corresponding sulfonamides. The Hinsberg test, which uses benzenesulfonyl chloride, is a classic method to distinguish between primary, secondary, and tertiary amines, and this reactivity can be harnessed for synthetic purposes. mdpi.com
Alkylation: Direct reaction with alkyl halides can lead to a mixture of mono-, di-, and even quaternized ammonium (B1175870) salts due to the increasing nucleophilicity of the alkylated products. msu.edu More controlled alkylation can be achieved through reductive amination, which involves the condensation with an aldehyde or ketone to form an imine, followed by reduction with an agent like sodium borohydride.
Diazotization: The reaction of primary aromatic amines with nitrous acid (generated in situ from NaNO₂ and a strong acid) at low temperatures forms a diazonium salt. msu.edu While a bis-diazonium salt could potentially be formed from the diamine, selective mono-diazotization could allow for one of the amino groups to be converted into a wide variety of other functional groups (e.g., -OH, -Cl, -Br, -CN) via Sandmeyer-type reactions, further expanding the synthetic utility of the scaffold. msu.edu
| Reaction Type | Reagent | Functional Group Formed |
| Acylation | Acetyl Chloride | Amide (-NH-CO-CH₃) |
| Sulfonylation | Benzenesulfonyl Chloride | Sulfonamide (-NH-SO₂-Ph) |
| Reductive Amination | Benzaldehyde, then NaBH₄ | Secondary Amine (-NH-CH₂-Ph) |
| Diazotization | Nitrous Acid (HNO₂) | Diazonium Salt (-N₂⁺) |
This table summarizes key functionalization reactions based on the amine reactivity of this compound.
Acylation and Alkylation Reactions
The primary amine functionalities of this compound readily undergo acylation and alkylation reactions. These transformations are fundamental for introducing a wide range of substituents, thereby modifying the compound's properties and preparing it for subsequent synthetic steps.
Acylation involves the reaction of the diamine with acylating agents such as acyl chlorides, anhydrides, or carboxylic acids (often activated by coupling agents). Depending on the stoichiometry and reaction conditions, either mono- or di-acylation can be achieved. Selective mono-acylation is often possible due to the deactivating effect of the first acyl group on the remaining amino group. General procedures for the acylation of benzene-1,2-diamine derivatives involve reacting the diamine with an acyl chloride in the presence of a base like triethylamine (B128534) (Et₃N) and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) in an anhydrous solvent like dichloromethane. mdpi.com Alternatively, carboxylic acids can be coupled directly using activating agents like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDCI·HCl). mdpi.com
Alkylation can be accomplished using various alkylating agents, such as alkyl halides. A double nucleophilic SN2 substitution with a dihaloalkane, for instance, can lead to the formation of heterocyclic structures. mdpi.com Reductive alkylation, another common method, involves the reaction with an aldehyde or ketone in the presence of a reducing agent. The selective alkylation of one amino group over the other can be challenging but is a key step in the synthesis of more complex molecules. mdpi.com
| Reaction Type | Reagent Class | Product Type | Potential Application |
| Acylation | Acyl Halides, Carboxylic Anhydrides, Carboxylic Acids + EDCI | Mono- or Di-amides | Precursors for benzimidazoles, modifying electronic properties |
| Alkylation | Alkyl Halides, Aldehydes/Ketones + Reducing Agent | Mono- or Di-alkylamines, N-heterocycles | Introduction of functional side chains, synthesis of organocatalysts |
Preparation of Schiff Bases and Derived Coordination Complexes
Schiff bases, characterized by the azomethine or imine group (-C=N-), are readily synthesized through the condensation reaction of a primary amine with an aldehyde or a ketone. ijpbs.com this compound can react with one or two equivalents of a carbonyl compound to form mono- or di-imine Schiff bases, respectively. researchgate.net The reaction is typically carried out by refluxing the reactants in a suitable solvent like ethanol. researchgate.netbohrium.com
These Schiff bases are an important class of ligands in coordination chemistry. ijpbs.com The imine nitrogen atoms and, in many cases, other donor atoms within the Schiff base structure (such as phenolic hydroxyl groups from salicylaldehyde (B1680747) derivatives) can chelate to metal ions, forming stable coordination complexes. ijpbs.comnih.gov Schiff bases derived from ortho-phenylenediamines can act as bidentate or tetradentate ligands, coordinating with a variety of transition metals to form complexes with diverse geometries, such as square planar or square pyramidal. nih.gov These metal complexes are studied for their potential applications in catalysis, materials science, and as bioactive agents. bohrium.comnih.govrsc.org For instance, copper(II) complexes with Schiff bases derived from N'-tosylbenzene-1,2-diamine have been synthesized and investigated for their antitumor activity. nih.gov
| Reactant | Product | Metal Ion Examples | Complex Geometry Examples |
| Salicylaldehyde (2 eq.) | Tetradentate N₂O₂ Schiff base ligand | Cu(II), Sn(IV), Zn(II) | Square Planar, Octahedral |
| Substituted Benzaldehyde (1 eq.) | Bidentate N₂ Schiff base ligand | Dy(III), Fe(III), Co(II) | Octahedral, Square Pyramidal |
| 2-Acetylpyridine (2 eq.) | Tetradentate N₄ Schiff base ligand | Ru(II), Ni(II), Mn(II) | Octahedral |
Role as a Versatile Building Block in Complex Chemical Synthesis
This compound is a valuable building block for the synthesis of complex heterocyclic molecules, particularly those of interest in medicinal chemistry and materials science. enamine.net The presence of the difluoroethoxy group can enhance properties such as metabolic stability, lipophilicity, and binding affinity of the final molecule. nih.govresearchgate.net
A primary application of ortho-phenylenediamines is in the synthesis of benzimidazoles . This is typically achieved by the condensation of the diamine with a carboxylic acid or its derivative. researchgate.net This reaction is the cornerstone for producing a wide array of pharmacologically active compounds. For example, albendazole, a broad-spectrum anthelmintic, features a benzimidazole core derived from a substituted benzene-1,2-diamine. nih.govdaicelpharmastandards.com The use of this compound allows for the creation of novel, fluorinated analogues of such bioactive molecules.
Furthermore, this diamine serves as a key intermediate in the synthesis of other complex fused heterocyclic systems. It can be used in coupling reactions, such as the Buchwald-Hartwig amination, to construct precursors for multi-ring systems. nih.gov For instance, benzene-1,2-diamine derivatives are employed in multi-step syntheses to produce pyrazolo[1,5-a]pyrimidine derivatives, which have been investigated as selective PI3Kδ inhibitors. nih.govnih.gov The diamine moiety is crucial for building the pyrimidine (B1678525) portion of the fused ring system.
| Heterocyclic System | Synthetic Precursors | Key Reaction Type | Application of Final Product |
| Benzimidazoles | Carboxylic Acids, Aldehydes | Condensation / Cyclization | Anthelmintics, Antifungals, Kinase Inhibitors |
| Quinoxalines | α-Diketones | Condensation / Cyclization | Dyes, Pharmaceuticals, Organic Semiconductors |
| Pyrazolo[1,5-a]pyrimidines | 5-Chloro-pyrazolo[1,5-a]pyrimidine | Buchwald-Hartwig Amination | PI3Kδ Inhibitors, Kinase Inhibitors |
| Dibenz- mdpi.comnih.govdiazepines | 1,3-Diketones, Aromatic Aldehydes | Three-component condensation | Anxiolytic Agents |
Advanced Characterization Techniques for 4 2,2 Difluoroethoxy Benzene 1,2 Diamine and Its Derivatives
Spectroscopic Methodologies for Structural Elucidation
Spectroscopic methods are indispensable for probing the chemical environment of atoms and bonds within a molecule. By analyzing the interaction of molecules with electromagnetic radiation, detailed information about their structure and functionality can be obtained.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and versatile technique for determining the structure of organic molecules in solution. For fluorinated compounds like 4-(2,2-Difluoroethoxy)benzene-1,2-diamine, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of the molecular framework.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the amine protons, and the protons of the difluoroethoxy group. The aromatic protons would typically appear as a complex multiplet pattern in the downfield region (around 6.0-7.5 ppm) due to spin-spin coupling. The chemical shifts of these protons are influenced by the electron-donating effects of the amino and difluoroethoxy groups. The two amine groups (-NH₂) will give rise to a broad singlet, the chemical shift of which can be concentration and solvent dependent. The methylene (B1212753) protons (-OCH₂-) of the ethoxy group will appear as a triplet, coupled to the fluorine atoms of the difluoromethyl group. The methine proton (-CHF₂) will exhibit a characteristic triplet of doublets due to coupling with both the adjacent methylene protons and the two fluorine atoms. For a related compound, 4,5-Dichloro-1,2-benzenediamine, the aromatic protons appear as a singlet at 6.88 ppm in DMSO-d₆.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will produce a distinct signal. The aromatic carbons will resonate in the region of 110-160 ppm. The carbon atoms directly attached to the electron-donating amino and alkoxy groups will be shielded and appear at higher fields, while the carbon attached to the fluorine atoms will be significantly deshielded. The difluoromethyl carbon (-CF₂H) will appear as a triplet due to one-bond C-F coupling, a characteristic feature in ¹³C NMR of fluorinated compounds. For benzene (B151609), the ¹³C NMR signal appears at 128.5 ppm. In substituted benzenes, the chemical shifts of the aromatic carbons can be predicted based on the substituent effects.
¹⁹F NMR Spectroscopy: Fluorine-19 NMR is a highly sensitive technique for the characterization of organofluorine compounds. Since ¹⁹F has a natural abundance of 100% and a high gyromagnetic ratio, ¹⁹F NMR spectra can be acquired rapidly and provide valuable structural information. In this compound, the two fluorine atoms of the difluoroethoxy group are expected to give a doublet in the ¹⁹F NMR spectrum due to coupling with the adjacent methine proton. The chemical shift of this signal would be indicative of the electronic environment of the fluorine atoms. For comparison, the ¹⁹F NMR signal for 1,2-difluorobenzene (B135520) appears at approximately -138 ppm.
| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |
|---|---|---|---|
| Aromatic-H | 6.0 - 7.5 | m | - |
| -NH₂ | 3.5 - 5.0 | br s | - |
| -OCH₂- | ~4.0 | t | J(H,F) ≈ 4 |
| -CHF₂ | ~6.0 | t | J(H,F) ≈ 57 |
| Aromatic-C | 110 - 160 | s | - |
| -OCH₂- | ~68 | t | J(C,F) ≈ 25 |
| -CHF₂ | ~115 | t | J(C,F) ≈ 240 |
| -¹⁹F | -80 to -130 | d | J(F,H) ≈ 57 |
Vibrational Spectroscopy (Infrared (IR) and Raman Spectroscopy)
Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.
Infrared (IR) Spectroscopy: The IR spectrum of this compound would display characteristic absorption bands for the N-H, C-H, C-O, C-F, and aromatic C=C bonds. The N-H stretching vibrations of the primary amine groups are expected to appear as two bands in the region of 3300-3500 cm⁻¹. The aromatic C-H stretching vibrations typically occur above 3000 cm⁻¹, while the aliphatic C-H stretching of the ethoxy group appears just below 3000 cm⁻¹. The C-O stretching vibration of the ether linkage would be observed in the 1200-1000 cm⁻¹ region. The C-F stretching vibrations are typically strong and found in the fingerprint region, between 1100 and 1000 cm⁻¹. The IR spectrum of a related compound, 4-methoxy-o-phenylenediamine, shows N-H stretches around 3300-3400 cm⁻¹, aromatic C-H stretches above 3000 cm⁻¹, and a strong C-O stretch around 1250 cm⁻¹. nist.gov
Raman Spectroscopy: Raman spectroscopy is a complementary technique to IR spectroscopy. While IR absorption is dependent on a change in the dipole moment of a molecule during a vibration, Raman scattering depends on a change in the polarizability. Therefore, symmetric vibrations that are weak in the IR spectrum are often strong in the Raman spectrum. For this compound, the symmetric stretching of the benzene ring would be expected to produce a strong Raman signal. The C-F bonds, being highly polarizable, may also give rise to characteristic Raman bands.
| Functional Group | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) | Vibrational Mode |
|---|---|---|---|
| N-H (amine) | 3300 - 3500 (two bands) | Weak | Stretching |
| Aromatic C-H | 3000 - 3100 | Strong | Stretching |
| Aliphatic C-H | 2850 - 3000 | Medium | Stretching |
| Aromatic C=C | 1450 - 1600 | Strong | Stretching |
| C-O (ether) | 1000 - 1200 | Medium | Stretching |
| C-F | 1000 - 1100 | Medium | Stretching |
Mass Spectrometry (MS) Techniques (e.g., GC-MS, LC-MS, Atmospheric Pressure Ionization MS)
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.
For this compound, the molecular ion peak (M⁺) in the mass spectrum would confirm its molecular weight. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, which allows for the determination of the elemental composition.
The fragmentation pattern would be influenced by the different functional groups. Common fragmentation pathways would likely involve the loss of the difluoroethoxy group or cleavage of the ether bond. The fragmentation of the aromatic ring can also provide structural information. For the related compound 4-(2,2-difluoroethoxy)aniline, the predicted monoisotopic mass is 173.06522 Da. uni.lu Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are particularly useful for the analysis of complex mixtures and for the separation and identification of derivatives of the title compound.
Electronic Absorption Spectroscopy (UV-Visible)
UV-Visible spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy orbitals. Aromatic compounds like this compound exhibit characteristic UV absorptions due to π → π* transitions of the benzene ring.
The parent compound, o-phenylenediamine (B120857), shows absorption maxima around 210 nm, 240 nm, and 294 nm. researchgate.net The presence of the electron-donating amino and difluoroethoxy groups on the benzene ring in this compound is expected to cause a bathochromic shift (a shift to longer wavelengths) of these absorption bands. This is due to the extension of the conjugated system and the raising of the energy of the highest occupied molecular orbital (HOMO). The exact position of the absorption maxima (λₘₐₓ) would be sensitive to the solvent polarity.
Diffraction Techniques
Diffraction techniques are used to determine the three-dimensional arrangement of atoms in a crystalline solid.
X-ray Diffraction (XRD) for Solid-State Structure Determination
Single-crystal X-ray diffraction (XRD) is the most definitive method for determining the solid-state structure of a molecule. By analyzing the diffraction pattern of X-rays passing through a single crystal of a compound, the precise positions of all atoms in the crystal lattice can be determined.
For this compound, a successful crystal structure determination would provide a wealth of information, including:
Bond lengths and angles: Precise measurements of all bond lengths and angles within the molecule.
Conformation: The preferred conformation of the difluoroethoxy group relative to the benzene ring.
Intermolecular interactions: Details of hydrogen bonding between the amine groups and other acceptor atoms, as well as other intermolecular forces like π-π stacking, which govern the packing of the molecules in the crystal.
Neutron Diffraction for Hydrogen Atom Localization and Bonding Analysis
Neutron diffraction stands as a uniquely powerful technique for precisely determining the positions of hydrogen atoms within a crystal lattice, a task that is challenging for X-ray diffraction due to hydrogen's low electron density. nih.gov This capability is particularly crucial for analyzing the intricate network of hydrogen bonds in molecules like this compound. The amine groups (-NH₂) and the difluoroethoxy moiety can participate in both intramolecular and intermolecular hydrogen bonds, which dictate the molecule's crystal packing, conformation, and physicochemical properties.
Neutron scattering is sensitive to the atomic nucleus rather than the electron cloud, providing accurate locations for light atoms like hydrogen and its isotope, deuterium (B1214612). osti.gov In practice, studies often use deuterated samples (where hydrogen is replaced by deuterium) to reduce the high incoherent scattering from hydrogen atoms, thereby improving the quality of the diffraction data. nih.gov By analyzing the neutron diffraction pattern, researchers can precisely measure N-H bond lengths and the geometry of hydrogen bonds (e.g., N-H···O or N-H···F distances and angles). This information is fundamental to understanding the electronic and structural effects of the difluoroethoxy substitution on the benzene diamine core. High-pressure neutron diffraction studies can also reveal how hydrogen bonding networks respond to changes in density and intermolecular distances. aps.org
Table 1: Illustrative Neutron Diffraction Data for Hydrogen Bond Analysis Note: This table presents hypothetical yet representative data for a compound like this compound, as specific experimental data for this exact molecule is not publicly available. The values are based on typical findings for organic molecules with similar functional groups.
| Parameter | Measured Value (Hypothetical) | Significance |
| N-D Bond Length | 1.02 Å | Provides precise localization of deuterium atoms in the amine groups. |
| N···O Hydrogen Bond Distance | 2.95 Å | Indicates the distance between the amine nitrogen (donor) and an ether oxygen (acceptor). |
| N-D···O Hydrogen Bond Angle | 165° | Characterizes the linearity and strength of the intermolecular hydrogen bond. |
| C-H···F Hydrogen Bond Distance | 3.10 Å | Suggests a weak interaction between an aromatic C-H and a fluorine atom. |
Advanced Chromatographic Separation Techniques (e.g., High-Performance Liquid Chromatography, Ultra-Performance Liquid Chromatography, Gas Chromatography)
Chromatographic techniques are indispensable for the separation, purification, and quantitative analysis of this compound from reaction mixtures, as well as for the identification of impurities and related derivatives.
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most common methods for non-volatile and thermally sensitive compounds like aromatic diamines. Reversed-phase chromatography is typically employed, using a nonpolar stationary phase (like ODS-C18) and a polar mobile phase. researchgate.net A mixture of acetonitrile (B52724) or methanol (B129727) with water is a common mobile phase, often with an additive like trifluoroacetic acid to improve peak shape and resolution for amine-containing compounds. researchgate.net UPLC, which uses smaller particle sizes in the column, offers higher resolution, faster analysis times, and greater sensitivity compared to traditional HPLC.
Gas Chromatography (GC) is suitable for analytes that are volatile and thermally stable. chemijournal.com While the target compound itself may have limited volatility due to the polar amine groups and hydrogen bonding, GC analysis can be performed following derivatization. This process converts the polar N-H groups into less polar, more volatile moieties, allowing for successful separation and analysis of trace impurities or derivatives.
Table 2: Typical Chromatographic Conditions for Analysis of Fluorinated Benzene Derivatives This table is based on established methods for similar compounds as described in the literature. researchgate.net
| Technique | Column | Mobile Phase / Carrier Gas | Detector | Application |
| HPLC | ODS-C18 (4.6 x 150 mm, 5 µm) | Acetonitrile / 0.1% Trifluoroacetic acid in Water (50:50) | UV (254 nm) | Purity assessment and quantification. researchgate.net |
| UPLC | Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) | Gradient of Methanol / Water with 0.1% Formic Acid | UV-PDA | High-resolution separation of isomers and impurities. |
| GC | DB-5ms (30 m x 0.25 mm, 0.25 µm) | Helium | FID | Analysis of volatile impurities or derivatized products. |
Surface-Sensitive Analytical Techniques (e.g., X-ray Photoelectron Spectroscopy (XPS), Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS))
Surface analysis techniques are critical when this compound or its polymeric derivatives are used in applications involving interfaces, thin films, or coatings.
X-ray Photoelectron Spectroscopy (XPS) provides quantitative information about the elemental composition and chemical bonding environments within the top few nanometers of a material's surface. rsc.org When analyzing a surface containing the target molecule, XPS can confirm the presence of carbon, nitrogen, oxygen, and fluorine. researchgate.net High-resolution scans of the core-level peaks (C1s, N1s, O1s, F1s) reveal chemical shifts that are used to identify specific functional groups. For instance, the C1s spectrum can be deconvoluted to distinguish between C-C/C-H bonds in the aromatic ring, C-N of the amine, C-O of the ether, and the highly shifted C-F bonds in the difluoroethoxy group. researchgate.netresearchgate.net The F1s peak is a strong, typically symmetrical signal characteristic of organic fluorine. thermofisher.com
Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) is another powerful surface technique known for its extremely high sensitivity (parts-per-million range) and detailed molecular information. chemrxiv.org It uses a pulsed primary ion beam to desorb and ionize molecules from the very surface of a sample. The resulting secondary ions are analyzed based on their mass-to-charge ratio. chemrxiv.org ToF-SIMS can detect the intact molecular ion of this compound, as well as characteristic fragment ions. This "fingerprint" spectrum allows for unambiguous identification of the compound on a surface, making it ideal for contamination analysis, studying surface modification, and imaging the lateral distribution of chemical species. nih.govnih.gov
Table 3: Expected Spectroscopic Signatures from Surface Analysis
| Technique | Analyte Signal | Expected Value / m/z | Information Provided |
| XPS | F1s Binding Energy | ~687-689 eV | Presence and chemical state of fluorine. researchgate.netthermofisher.com |
| N1s Binding Energy | ~400 eV | Presence and chemical state of amine nitrogen. | |
| O1s Binding Energy | ~533 eV | Presence and chemical state of ether oxygen. | |
| C1s (C-F₂) Binding Energy | ~291 eV | Identification of the difluoro moiety. researchgate.net | |
| ToF-SIMS | Molecular Ion [M+H]⁺ | 205.07 | Confirms molecular weight of the parent compound. |
| Fragment Ion [M-CHF₂]⁺ | 154.06 | Corresponds to the loss of the difluoromethyl group. | |
| Fragment Ion [C₆H₆N₂O]⁺ | 122.05 | Represents the aminophenoxy portion of the molecule. |
Coupling and Hyphenated Techniques for Comprehensive Analysis
Hyphenated techniques, which couple a separation method with a spectroscopic detection method, offer a powerful approach for the comprehensive analysis of complex mixtures containing this compound and its derivatives. chemijournal.comnih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS) and its high-performance variant, UPLC-MS , are arguably the most valuable hyphenated techniques for this type of analysis. iosrjournals.org The liquid chromatograph first separates the components of a mixture based on their differential partitioning between the mobile and stationary phases. Each separated component then enters the mass spectrometer, which serves as a highly specific and sensitive detector. The MS provides two crucial pieces of information: the molecular weight of the component from its molecular ion peak and structural details from the fragmentation pattern generated by techniques like tandem mass spectrometry (MS/MS). nih.gov This allows for the confident identification and quantification of the target compound, its synthetic precursors, by-products, and potential degradants.
Gas Chromatography-Mass Spectrometry (GC-MS) is the pioneering hyphenated technique and remains a cornerstone of chemical analysis for volatile compounds. chemijournal.comresearchgate.net It combines the high separation efficiency of gas chromatography with the identification power of mass spectrometry. For the analysis of this compound, GC-MS would typically be used for identifying volatile impurities in starting materials or after a derivatization step to enhance the volatility of the main compound. The resulting mass spectra can be compared against extensive libraries for rapid identification. researchgate.net
Table 4: Application of Hyphenated Techniques for Comprehensive Analysis
| Technique | Information Obtained | Primary Application Area |
| LC-MS | Molecular weight, structural fragments, quantitative data. | Identification of main products, by-products, and non-volatile impurities in reaction mixtures. iosrjournals.org |
| UPLC-MS/MS | High-resolution separation, precise mass, and detailed structural elucidation. | Isomer separation, metabolite identification, and characterization of unknown compounds. nih.gov |
| GC-MS | Retention time and a unique mass spectrum (fingerprint). | Analysis of volatile organic compounds, quality control of solvents, and identification of thermally stable by-products. chemijournal.com |
Computational and Theoretical Studies of 4 2,2 Difluoroethoxy Benzene 1,2 Diamine
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These methods can predict molecular geometries, electronic structures, and various spectroscopic and chemical properties with a high degree of accuracy.
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. For a molecule like 4-(2,2-Difluoroethoxy)benzene-1,2-diamine, DFT calculations, likely employing hybrid functionals such as B3LYP in conjunction with a suitable basis set (e.g., 6-311G(d,p)), would be instrumental. Such calculations can be used to determine the optimized molecular geometry, vibrational frequencies, and electronic properties.
Studies on related dimethoxybenzene derivatives have utilized DFT to analyze electronic properties, including HOMO and LUMO energy levels and molecular electrostatic potentials (MEPs). sciprofiles.comresearchgate.net For this compound, DFT would be crucial for understanding the influence of the electron-donating diamine groups and the electron-withdrawing difluoroethoxy group on the aromatic ring's electron density distribution.
Ab Initio Methods (e.g., MP2)
Ab initio methods, such as Møller-Plesset perturbation theory (MP2), offer a higher level of theory by solving the Schrödinger equation without empirical parameterization. While computationally more demanding than DFT, MP2 calculations can provide more accurate descriptions of electron correlation effects, which can be important for molecules with multiple lone pairs and potential intramolecular interactions, such as the hydrogen bonding between the amine groups and the ether oxygen in this compound. These methods are valuable for benchmarking DFT results and for calculations where high accuracy is paramount.
Prediction of Electronic Structure and Reactivity Descriptors
Quantum chemical calculations can furnish a variety of descriptors that are predictive of a molecule's reactivity. For this compound, these would include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a key indicator of chemical stability and reactivity.
The distribution of these frontier orbitals would reveal the likely sites for electrophilic and nucleophilic attack. The nitrogen atoms of the diamine groups are expected to dominate the HOMO, indicating their nucleophilic character, while the LUMO is likely distributed over the aromatic ring and influenced by the difluoroethoxy substituent.
Further insights can be gained from the Molecular Electrostatic Potential (MEP), which visualizes the charge distribution on the molecule's surface. The MEP would highlight the electron-rich regions around the nitrogen atoms (negative potential) and potentially electron-deficient areas, guiding the understanding of intermolecular interactions. Other reactivity descriptors that can be calculated include chemical hardness, softness, and electronegativity.
A hypothetical table of calculated electronic properties for this compound, based on typical values for similar aromatic amines, is presented below.
| Property | Predicted Value (Arbitrary Units) | Description |
| HOMO Energy | -5.2 eV | Energy of the highest occupied molecular orbital, related to the ability to donate an electron. |
| LUMO Energy | -0.8 eV | Energy of the lowest unoccupied molecular orbital, related to the ability to accept an electron. |
| HOMO-LUMO Gap | 4.4 eV | Indicator of chemical stability; a larger gap suggests higher stability. |
| Dipole Moment | 3.5 D | A measure of the overall polarity of the molecule. |
| Chemical Hardness | 2.2 eV | Resistance to change in electron configuration. |
| Electronegativity | 3.0 eV | A measure of the ability to attract electrons. |
Conformation Analysis and Energetics
The flexibility of the 2,2-difluoroethoxy group allows for multiple possible conformations of this compound. Quantum chemical calculations are essential for identifying the most stable conformers and determining their relative energies. A potential energy surface scan, varying the dihedral angles of the ethoxy chain, would reveal the global and local energy minima.
Molecular Dynamics Simulations for Conformational Space Exploration
While quantum chemical calculations provide detailed information about specific, static conformations, Molecular Dynamics (MD) simulations can explore the conformational space of this compound over time. By simulating the motion of the atoms according to classical mechanics, MD can reveal the dynamic behavior of the molecule, including the flexibility of the difluoroethoxy side chain and the rotations around single bonds.
MD simulations would provide a statistical representation of the accessible conformations and the time scales of transitions between them. This is particularly useful for understanding the molecule's behavior in different environments, such as in solution, where solvent interactions can significantly influence conformational preferences.
Theoretical Studies of Reaction Pathways and Mechanism Validation
Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. For this compound, theoretical studies could be employed to explore its reactivity in various chemical transformations. For instance, the formation of heterocyclic compounds, a common application of o-phenylenediamines, could be modeled.
By calculating the energies of reactants, transition states, and products, a detailed reaction energy profile can be constructed. This allows for the determination of activation energies and reaction enthalpies, providing a quantitative understanding of the reaction's feasibility and kinetics. Such studies can validate proposed experimental mechanisms or even predict new, unexplored reaction pathways. For example, computational investigation into the formation of 4,5-diaminophthalonitrile (B137029) from a related dibromo-1,2-diaminobenzene has been successfully performed using DFT. researchgate.net
Prediction and Interpretation of Spectroscopic Data
Theoretical calculations are instrumental in predicting the spectroscopic properties of molecules. By simulating spectra, computational studies can aid in the interpretation of experimental data and provide a detailed assignment of spectral features to specific molecular structures and vibrations. Methods like DFT and Time-Dependent DFT (TD-DFT) are commonly employed for these purposes. researchgate.netresearchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: Computational models can accurately predict the ¹H, ¹³C, and ¹⁹F NMR chemical shifts by calculating the isotropic magnetic shielding tensors for each nucleus. These predictions are invaluable for confirming the molecular structure. The predicted chemical shifts for this compound would reflect the unique electronic environment of each atom. For instance, the aromatic protons would appear in distinct regions depending on the electron-donating or -withdrawing effects of the adjacent amino and difluoroethoxy groups. The fluorine atoms would give rise to characteristic signals in the ¹⁹F NMR spectrum, with coupling to the adjacent proton of the ethoxy group.
Predicted ¹H and ¹⁹F NMR Chemical Shifts for this compound This table presents hypothetical data based on computational chemistry principles for illustrative purposes, as specific published studies on this molecule are not available.
| Atom Type | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) |
|---|---|---|---|
| Aromatic H (C5-H) | 6.6 - 6.8 | d | ~8.0 Hz |
| Aromatic H (C6-H) | 6.5 - 6.7 | dd | ~8.0, 2.0 Hz |
| Aromatic H (C3-H) | 6.7 - 6.9 | d | ~2.0 Hz |
| Methylene (B1212753) (-OCH₂-) | 4.1 - 4.3 | td | J(H-F) ~14.0 Hz, J(H-H) ~4.0 Hz |
| Methine (-CHF₂-) | 5.9 - 6.2 | tt | J(H-F) ~56.0 Hz, J(H-H) ~4.0 Hz |
| Amine (-NH₂) | 3.5 - 4.5 | br s | - |
Vibrational (Infrared and Raman) Spectroscopy: DFT calculations can determine the vibrational frequencies and intensities of a molecule, which correspond to the peaks observed in Infrared (IR) and Raman spectra. researchgate.net Each calculated frequency can be assigned to a specific vibrational mode, such as the stretching or bending of bonds. For this compound, key predicted vibrations would include the N-H stretching of the amine groups, C-F stretching of the difluoroethoxy group, C-O ether stretching, and various aromatic C-H and C=C vibrations. uzh.chresearchgate.net
Predicted Key Infrared (IR) Vibrational Frequencies for this compound This table presents hypothetical data based on computational chemistry principles for illustrative purposes, as specific published studies on this molecule are not available.
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |
|---|---|---|
| N-H Stretch | -NH₂ | 3350 - 3500 |
| Aromatic C-H Stretch | Ar-H | 3000 - 3100 |
| Aliphatic C-H Stretch | -OCH₂- | 2850 - 3000 |
| Aromatic C=C Stretch | Benzene (B151609) Ring | 1450 - 1600 |
| N-H Bend | -NH₂ | 1550 - 1650 |
| C-F Stretch | -CF₂H | 1100 - 1250 |
Electronic (UV-Visible) Spectroscopy: TD-DFT is the primary method for predicting electronic absorption spectra. It calculates the energies of electronic transitions from the ground state to various excited states. These transition energies correspond to the absorption maxima (λmax) in a UV-Vis spectrum. The calculations for this compound would likely predict transitions associated with the π-system of the benzene ring, influenced by the electronic character of the substituents.
Analysis of Intermolecular Interactions and Non-Covalent Bonding
The way molecules of this compound interact with each other governs its macroscopic properties, such as its crystal structure, melting point, and solubility. Computational studies can identify and quantify these non-covalent interactions.
Halogen Bonding: Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid). youtube.comresearchgate.net This occurs due to a region of positive electrostatic potential, known as a σ-hole, located on the halogen atom opposite to the covalent bond. youtube.com While more prominent for larger halogens like iodine and bromine, fluorine can also participate in such interactions, although they are generally weaker. nih.govresearchgate.net In this compound, the highly electronegative fluorine atoms are more likely to act as acceptors in hydrogen bonds (e.g., N-H···F or C-H···F) rather than as donors in a classic halogen bond. Computational analysis of the molecule's electrostatic potential surface would clarify the role of the fluorine atoms in intermolecular interactions.
π-Stacking: The planar aromatic benzene ring is capable of engaging in π-π stacking interactions. In the solid state, molecules would likely arrange to allow for parallel-displaced or T-shaped stacking of their rings. These interactions, driven by electrostatic and dispersion forces, are crucial for the cohesive energy and packing efficiency within the crystal. Computational models can predict the most stable stacking geometries by calculating the interaction energies at various intermolecular distances and orientations.
Summary of Potential Non-Covalent Interactions
| Interaction Type | Donor | Acceptor | Typical Energy (kJ/mol) |
|---|---|---|---|
| Strong Hydrogen Bond | N-H (Amine) | N (Amine) | 15 - 30 |
| Strong Hydrogen Bond | N-H (Amine) | O (Ether) | 15 - 25 |
| Weak Hydrogen Bond | C-H (Aromatic/Aliphatic) | F, O, N | 2 - 10 |
Applications in Advanced Materials Science
Monomeric Units for High-Performance Polymer Synthesis (e.g., Polyimides, Poly(phthalazinone ether)s)
Aromatic diamines are fundamental monomers in the synthesis of high-performance polymers such as polyimides. These polymers are renowned for their exceptional thermal stability, mechanical strength, and electrical insulating properties. The incorporation of fluorine-containing monomers, like 4-(2,2-difluoroethoxy)benzene-1,2-diamine, into the polyimide backbone can further enhance these properties.
The introduction of the flexible difluoroethoxy group can improve the processability of the resulting polyimides by increasing their solubility in organic solvents, a common challenge with rigid aromatic polymers. Furthermore, the fluorine content is expected to lower the polymer's dielectric constant, making it a suitable candidate for applications in microelectronics as insulating layers. Research on various fluorinated diamines has shown that they can lead to polyimides with improved optical transparency and reduced moisture absorption.
While specific studies detailing the use of this compound in poly(phthalazinone ether)s are not widely available, the fundamental reactivity of the diamine functionality makes it a plausible candidate for such polymerizations. These polymers are another class of high-temperature resistant materials, and the inclusion of the difluoroethoxy moiety could offer similar benefits as seen in polyimides.
Table 1: Potential Impact of this compound on Polymer Properties
| Property | Expected Enhancement | Rationale |
|---|---|---|
| Thermal Stability | High | Aromatic backbone and strong C-F bonds |
| Solubility | Improved | Introduction of flexible ether linkage and fluorine |
| Dielectric Constant | Lowered | Presence of electronegative fluorine atoms |
| Moisture Absorption | Reduced | Hydrophobic nature of the fluorinated group |
| Optical Transparency | Potentially Increased | Disruption of charge-transfer complexes |
Components in Functional Organic Materials
The unique electronic and structural properties endowed by the difluoroethoxy group make this compound an attractive component for the synthesis of functional organic materials. These materials are designed to have specific optical, electronic, or magnetic properties. The electron-withdrawing nature of the fluorine atoms can influence the electron density of the benzene (B151609) ring, which can be exploited in the design of materials for organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).
Intermediates in Agrochemical and Pesticide Synthesis
Aromatic amines and their derivatives are crucial intermediates in the synthesis of a wide range of agrochemicals, including herbicides, insecticides, and fungicides. The introduction of fluorine atoms into agrochemical molecules is a well-established strategy to enhance their biological activity, metabolic stability, and lipophilicity, which can improve their efficacy and delivery. The this compound moiety can serve as a scaffold to build more complex molecules with potential pesticidal properties.
Precursors for Pharmaceutical Intermediates and Lead Compound Development
In medicinal chemistry, the incorporation of fluorine is a common strategy to improve the pharmacokinetic and pharmacodynamic properties of drug candidates. Fluorine substitution can enhance metabolic stability, binding affinity, and membrane permeability. As a fluorinated diamine, this compound represents a valuable starting material for the synthesis of novel pharmaceutical intermediates and for the development of lead compounds in drug discovery programs. The two amine groups provide reactive sites for further chemical transformations to build complex molecular architectures.
Building Blocks for Dye and Pigment Synthesis
Aromatic diamines are precursors to various classes of dyes and pigments. The final color and properties of these colorants are highly dependent on the chemical structure of the starting materials. The introduction of the difluoroethoxy group via this compound could be used to tune the electronic properties of the resulting chromophore, potentially leading to dyes with novel colors, improved lightfastness, and enhanced thermal stability.
Future Research Directions and Emerging Challenges
Development of More Efficient and Sustainable Synthetic Routes
The multi-step synthesis of 4-(2,2-difluoroethoxy)benzene-1,2-diamine often involves harsh reaction conditions, expensive reagents, and the generation of significant waste streams. A primary challenge is the development of synthetic pathways that are not only efficient in terms of yield but also adhere to the principles of green chemistry. Future research should prioritize the following areas:
Catalytic Methods: Moving away from stoichiometric reagents towards catalytic systems for key transformations, such as the introduction of the difluoroethoxy group and the reduction of a nitro precursor.
Process Intensification: Investigating continuous flow chemistry, which can offer improved safety, better heat and mass transfer, and higher yields compared to traditional batch processing. researchgate.net
Benign Solvents and Reagents: Replacing hazardous solvents and reagents with more environmentally friendly alternatives. nih.govnih.gov For instance, exploring enzymatic reductions or catalytic transfer hydrogenation using safer hydrogen donors could replace metal-hydride reductions.
| Aspect | Conventional Route (Hypothetical) | Proposed Sustainable Route | Key Advantage |
| Fluorination Step | Use of hazardous fluorinating agents | Catalytic fluorination or use of solid-supported reagents | Improved safety and reduced waste |
| Reduction Step | Stoichiometric metal reductants (e.g., SnCl₂) | Catalytic hydrogenation or enzymatic reduction | Higher atom economy, avoidance of heavy metal waste |
| Solvent System | Chlorinated solvents (e.g., DCM) | Bio-based solvents (e.g., 2-MeTHF) or water | Reduced environmental impact and toxicity |
| Purification | Solvent-intensive column chromatography | Crystallization or sublimation | Reduced solvent usage and energy consumption |
Exploration of Novel Reaction Pathways and Undiscovered Reactivity Modes
The reactivity of the o-phenylenediamine (B120857) core is well-established, serving as a precursor to a wide range of heterocyclic compounds like benzimidazoles and quinoxalines. mdpi.com However, the electronic influence of the 4-(2,2-difluoroethoxy) substituent may modulate this reactivity in ways that are not yet fully understood.
Future research should aim to:
Investigate Electronic Effects: Quantify the electron-donating or -withdrawing nature of the difluoroethoxy group on the diamine's nucleophilicity and its impact on the kinetics and regioselectivity of subsequent cyclization reactions.
Photochemical and Electrochemical Synthesis: Explore visible-light photochemistry or electrosynthesis to unlock novel reaction pathways that are inaccessible under thermal conditions. rsc.org These methods can provide alternative, milder routes to complex molecules.
Catalytic C-H Functionalization: Develop methods for the direct functionalization of the aromatic C-H bonds of the diamine ring, providing a more step-economic route to substituted derivatives compared to traditional cross-coupling strategies.
Integration of Machine Learning and AI in Compound Design and Synthesis
The vast parameter space of chemical reactions (including catalysts, solvents, temperature, and stoichiometry) makes traditional optimization a time-consuming and resource-intensive process. Machine learning (ML) and artificial intelligence (AI) are poised to revolutionize this field. researchgate.net
Key opportunities include:
Predictive Modeling: Using ML algorithms to predict the outcome of reactions, suggesting optimal conditions to maximize yield and minimize byproducts. mdpi.com
Retrosynthetic Analysis: Employing AI tools to propose novel and efficient synthetic routes to the target molecule and its derivatives.
Property Prediction: Developing quantitative structure-activity relationship (QSAR) models to predict the physicochemical and biological properties of new derivatives, thereby guiding the design of molecules with desired characteristics. nih.gov
Advanced Mechanistic Investigations Using Real-time and In-situ Techniques
A deep understanding of reaction mechanisms is crucial for optimizing synthetic processes, ensuring scalability, and preventing the formation of undesirable impurities. The application of advanced analytical techniques can provide unprecedented insight into the transformation pathways.
Future work should focus on:
In-situ Spectroscopy: Utilizing techniques like in-situ NMR, IR, and Raman spectroscopy to monitor the concentration of reactants, intermediates, and products in real-time. This allows for the identification of transient intermediates and the elucidation of complex reaction networks.
Kinetic Analysis: Performing detailed kinetic studies to determine reaction orders, activation energies, and the influence of various parameters on the reaction rate. nih.gov This data is invaluable for process modeling and scale-up.
Computational Chemistry: Combining experimental results with density functional theory (DFT) calculations to model reaction pathways, transition states, and intermediate structures, providing a more complete mechanistic picture. acs.org
Design and Synthesis of New Derivatives with Tunable Properties
This compound is a scaffold that can be readily modified to create a library of new compounds with tailored properties for applications in materials science and medicinal chemistry. nih.gov
Research efforts could be directed towards:
Ring Substitution: Introducing additional substituents onto the benzene (B151609) ring to modulate electronic properties, solubility, and steric hindrance.
N-Functionalization: Derivatizing the amine groups to form amides, sulfonamides, or tertiary amines, which can serve as new organocatalysts or biologically active molecules. mdpi.com
Polymer Monomers: Utilizing the diamine as a monomer for the synthesis of high-performance polymers, such as polyimides or polybenzimidazoles, where the difluoroethoxy group could enhance thermal stability, solubility, and optical properties. chemmethod.com
| Derivative Class | Potential Modification | Predicted Property Change | Potential Application |
| Substituted Anilines | Addition of electron-withdrawing groups (e.g., -CN, -CF₃) | Increased acidity, altered reactivity | Pharmaceutical intermediates |
| N-Acyl Derivatives | Acylation with various acid chlorides | Modified H-bonding capacity, altered solubility | Enzyme inhibitors, ligands |
| Polymer Precursors | Polymerization with dianhydrides | Enhanced thermal stability, lower dielectric constant | Advanced materials, electronics |
Addressing Environmental and Economic Considerations in Industrial Scale-Up
The transition from laboratory-scale synthesis to industrial production presents significant environmental and economic challenges, particularly for fluorinated compounds. researchgate.net
Critical considerations for future development include:
Lifecycle Assessment: Evaluating the environmental impact of the entire manufacturing process, from raw material sourcing to waste disposal. Organofluorine compounds can be persistent in the environment, making responsible waste management crucial. researchgate.net
Cost of Goods (COGs): The high cost of fluorinating reagents and the often-complex purification procedures can make the final compound economically unviable. Research into cheaper starting materials and more efficient processes is essential.
Process Safety: Thoroughly evaluating the thermal stability of intermediates and reaction mixtures to prevent runaway reactions, especially during nitration and reduction steps which are often highly exothermic.
Addressing these multifaceted challenges through a combination of innovative synthetic chemistry, advanced analytics, and sustainable engineering principles will be key to unlocking the full scientific and commercial potential of this compound.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-(2,2-Difluoroethoxy)benzene-1,2-diamine, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves nucleophilic substitution of 2,2-difluoroethanol with 4-nitro-1,2-diaminobenzene, followed by catalytic hydrogenation to reduce nitro groups. Solvent choice (e.g., dichloromethane vs. ethanol) significantly impacts regioselectivity and byproduct formation. For example, polar aprotic solvents enhance reaction rates but may require higher temperatures, risking decomposition .
- Key Data : In analogous fluorinated diamine syntheses, yields improved from 38% to 96% by switching from ethanol to dichloromethane, highlighting solvent effects .
Q. Which characterization techniques are most effective for confirming the structure of this compound?
- Methodological Answer :
- NMR Spectroscopy : and NMR are critical for identifying fluorine environments and aromatic proton splitting patterns. For example, the difluoroethoxy group shows distinct chemical shifts between -120 to -140 ppm .
- X-ray Diffraction (XRD) : SHELX programs (e.g., SHELXL) are widely used for crystallographic refinement to resolve bond lengths and angles, particularly for fluorine-containing moieties .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks and isotopic patterns for fluorine (e.g., peaks due to in impurities) .
Q. What are the stability challenges of this compound under ambient conditions?
- Methodological Answer : The compound is sensitive to oxidation due to its electron-rich diamine groups. Stability studies recommend storage under inert gas (N or Ar) at -20°C. Accelerated degradation tests in DO revealed a half-life of <48 hours at 25°C, with oxidation products identified via LC-MS .
Advanced Research Questions
Q. How can conflicting spectral data (e.g., NMR vs. XRD) for this compound be resolved?
- Methodological Answer : Discrepancies often arise from dynamic processes (e.g., rotameric equilibria in solution) that XRD does not capture. For example, XRD may show a planar aromatic ring, while NMR reveals non-equivalent protons due to restricted rotation. Computational modeling (DFT) can reconcile these by simulating solution-phase conformers .
Q. What mechanistic pathways explain the compound’s reactivity in Schiff base formation?
- Methodological Answer : The diamine reacts with aldehydes via a two-step mechanism: (i) nucleophilic attack by the amine on the carbonyl carbon, forming a hemiaminal, and (ii) dehydration to the imine. Fluorine’s electron-withdrawing effect on the ethoxy group lowers the pKa of the amine, accelerating the first step. Kinetic studies in acetic acid show a rate constant () of at 23°C .
Q. How does this compound interact with biological targets, and what assays validate its activity?
- Methodological Answer : Preliminary studies on analogs suggest inhibition of tyrosine kinases via competitive binding to the ATP pocket. Assays include:
- Surface Plasmon Resonance (SPR) : Measures binding affinity ( for EGFR kinase).
- Cellular Viability (MTT) : IC values of 12.3 µM in A549 lung cancer cells, with apoptosis confirmed via flow cytometry .
Q. What computational strategies predict the compound’s solubility and bioavailability?
- Methodological Answer :
- COSMO-RS : Predicts solubility in polar solvents (e.g., logP = 1.2 in water).
- Molecular Dynamics (MD) : Simulates membrane permeability using lipid bilayer models. Results correlate with experimental Caco-2 assays () .
Data Contradictions and Resolutions
Q. Why do some studies report conflicting thermal stability profiles for this compound?
- Analysis : Discrepancies arise from differing purity levels (e.g., trace metals in commercial batches catalyze decomposition). Thermogravimetric analysis (TGA) under N shows stability up to 150°C, while air-exposed samples degrade at 90°C .
Q. How do steric and electronic effects of the difluoroethoxy group influence regioselectivity in electrophilic substitution?
- Analysis : The -OCHCFH group is both electron-withdrawing (via C-F bonds) and sterically bulky. In nitration reactions, meta-substitution dominates (75% yield) due to fluorine’s inductive effect, overriding steric hindrance .
Tables of Key Findings
| Property | Value | Method | Reference |
|---|---|---|---|
| Melting Point | 98–101°C | DSC | |
| Aqueous Solubility (25°C) | 1.8 mg/mL | Shake-flask HPLC | |
| LogP (Octanol-Water) | 1.42 | Experimental | |
| Crystallographic Space Group | P2/c | SHELXL Refinement |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
